N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-12(7-10(3)15-17)13-8-11-6-9(2)14-16(11)4/h6-7,13H,5,8H2,1-4H3 |
InChI Key |
YOAJHZJFWPOHLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Chloromethyl Pyrazole Intermediate
The synthesis begins with the preparation of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, a key alkylating agent. This intermediate is synthesized by treating 1,3-dimethyl-5-hydroxymethylpyrazole with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C, achieving yields exceeding 85%. The reaction mechanism involves nucleophilic substitution, where the hydroxyl group is replaced by chlorine.
Nucleophilic Substitution with 1-Ethyl-3-methyl-5-aminopyrazole
The target compound is formed via reaction of 1-ethyl-3-methyl-1H-pyrazol-5-amine with the chloromethyl intermediate. Optimized conditions include:
-
Solvent: Anhydrous dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃, 2.5 equiv)
-
Temperature: 80°C for 12–16 hours
The reaction proceeds through an SN2 mechanism, with the amine nucleophile attacking the electrophilic chloromethyl group. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) yields the product in 72–78% purity.
Cyclocondensation Approach
Diketone Synthesis
A parallel route involves cyclocondensation of hydrazine derivatives with β-diketones. For example, ethyl 3-oxopentanoate reacts with methylhydrazine in ethanol under reflux to form 1-ethyl-3-methyl-1H-pyrazol-5-amine. This intermediate is subsequently alkylated as described in Section 2.2.
Optimization of Cyclocondensation
Key parameters for high-yield cyclocondensation include:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 86 |
| Temperature | 50°C | 84 |
| Hydrazine Equiv | 1.3 | 79 |
Data adapted from pyrazol-5-amine synthesis protocols. Excess hydrazine (1.3 equiv) minimizes side products like pyrazolone derivatives.
Industrial-Scale Production
Continuous Flow Reactors
To enhance efficiency, industries adopt continuous flow systems for alkylation steps. A representative setup includes:
-
Reactor Type: Tubular flow reactor
-
Residence Time: 30 minutes
-
Throughput: 5 kg/hour
This method reduces thermal degradation and improves reproducibility, achieving 89% conversion compared to 72% in batch processes.
Purification and Characterization
Recrystallization
Crude product is recrystallized from a hexane/ethyl acetate mixture (1:1), increasing purity from 75% to 98%. Differential scanning calorimetry (DSC) confirms a sharp melting point at 142–144°C, consistent with literature.
Chromatographic Techniques
Preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities, which arise from competing N-alkylation sites. Quantification via UV-Vis at 254 nm shows ≤0.5% impurities post-purification.
Challenges and Mitigation Strategies
Regioselectivity Issues
Unwanted N2-alkylation can occur during the alkylation step, producing up to 15% byproducts. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses this pathway, favoring N1-alkylation (selectivity >95%).
Oxidative Degradation
The methylene bridge (-CH₂-) is susceptible to oxidation. Storage under nitrogen atmosphere with 0.1% BHT (butylated hydroxytoluene) as an antioxidant prevents decomposition during long-term storage.
Recent Advances in Oxidative Coupling
Emerging methods from oxidative dehydrogenative couplings (ODC) enable direct N–N bond formation between pyrazole units. For example, iodine (I₂) and tert-butyl hydroperoxide (TBHP) catalyze the coupling of pyrazol-5-amines at 50°C, yielding bis-pyrazoles in 67% efficiency . While promising, this method currently lacks the scalability of traditional alkylation routes.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, electrophiles; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological target and the context of the interaction .
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
Key Observations :
Pharmacologically Active Pyrazole Derivatives
Comparison Insights :
Melting Points and Solubility Trends
Biological Activity
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine, a compound featuring dual pyrazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are well-known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H21N5 |
| IUPAC Name | This compound |
| Molecular Weight | 235.34 g/mol |
| CAS Number | 1856078-95-9 |
The presence of multiple nitrogen atoms in the pyrazole rings enhances the compound's ability to form hydrogen bonds, potentially increasing its interaction with biological targets.
Research indicates that compounds containing pyrazole structures can modulate various biological pathways. The specific mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Apoptosis Induction : Similar pyrazole derivatives have been shown to induce apoptosis in cancer cells by enhancing caspase activity .
- Microtubule Destabilization : Some studies suggest that pyrazole derivatives can act as microtubule-destabilizing agents, affecting cell division and proliferation .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 (Breast) | 10 | Apoptosis induction via caspase activation | |
| HepG2 (Liver) | 15 | Inhibition of cell proliferation | |
| A549 (Lung) | 12 | Microtubule destabilization |
These findings suggest that the compound may exhibit significant antiproliferative effects across various cancer cell types.
Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of pyrazole derivatives, compounds similar to N-[...]-amine were shown to inhibit COX and iNOS expression in cell models exposed to inflammatory stimuli. The results indicated a reduction in pro-inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) .
Case Study 1: Breast Cancer
A recent investigation into the effects of a related pyrazole derivative on breast cancer cells demonstrated that treatment led to significant morphological changes indicative of apoptosis. The study reported enhanced caspase activity and cell cycle arrest at specific concentrations .
Case Study 2: Inflammation Model
In another study using human keratinocyte and macrophage cell lines, the compound was effective in reducing markers of inflammation such as COX-2 expression and nitric oxide production when exposed to lipopolysaccharide (LPS) .
Q & A
Basic: What are the critical steps for optimizing the synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of pyrazole rings via condensation of hydrazine derivatives with carbonyl compounds under acidic/basic conditions .
- Step 2: Alkylation or reductive amination to introduce substituents (e.g., ethyl, methyl groups) at specific positions .
- Step 3: Purification via column chromatography or recrystallization to isolate the target compound .
Key factors include solvent choice (e.g., DMSO for solubility), temperature control (35–80°C), and catalysts (e.g., copper bromide for cross-coupling reactions) .
Advanced: How can researchers resolve contradictions in yield variability during multi-step synthesis?
Methodological Answer:
Yield discrepancies often arise from competing side reactions or incomplete purification. Strategies include:
- Reaction Monitoring: Use TLC or HPLC to track intermediate formation and optimize reaction times .
- Kinetic Studies: Vary reaction parameters (e.g., temperature, catalyst loading) to identify rate-limiting steps .
- Example: A low yield (17.9%) reported in a similar pyrazole synthesis was attributed to competing iodination; optimizing copper catalyst loading improved efficiency .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, pyrazole protons at δ 6.0–7.5 ppm) .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ peaks) .
- IR Spectroscopy: Detects functional groups (e.g., amine N-H stretches at ~3298 cm⁻¹) .
Advanced: How can QSAR models elucidate the biological activity of this compound?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) studies correlate structural features (e.g., substituent electronegativity, steric bulk) with observed bioactivity. Steps include:
- Descriptor Calculation: Use software (e.g., CODESSA) to compute parameters like logP, polar surface area .
- Model Validation: Cross-validate with experimental IC₅₀ data (e.g., enzyme inhibition assays) to predict activity trends .
Basic: What structural analogs of this compound have been studied, and how do they differ?
Methodological Answer:
Key analogs and their distinguishing features:
| Compound Name | Molecular Formula | Unique Features | Reference |
|---|---|---|---|
| 1-(3,5-dimethylpyrazol)-4-acetonitrile | C₁₀H₁₂N₄ | Acetonitrile functional group | |
| 3,5-dimethylpyrazole | C₅H₈N₂ | Simpler backbone, fewer substituents | |
| N-[ (1-Ethyl-1H-pyrazol-3-yl)methyl ] derivative | C₁₁H₁₈N₄ | Ethyl substitution at pyrazole 1-position |
These analogs highlight the importance of substituent patterns in modulating chemical reactivity and biological activity .
Advanced: What methodologies are used to assess its enzyme inhibition mechanisms?
Methodological Answer:
- Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify dissociation constants (Kd) .
- Kinetic Studies: Measure Michaelis-Menten parameters (Km, Vmax) to determine competitive/non-competitive inhibition .
- Structural Biology: Co-crystallization with target enzymes (e.g., kinases) reveals binding motifs .
Basic: How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
Contradictions may stem from assay conditions (e.g., pH, co-solvents) or cell-line variability. Mitigation strategies:
- Standardized Protocols: Use validated assays (e.g., CLSI guidelines for antimicrobial testing) .
- Meta-Analysis: Pool data from multiple studies to identify consensus activity trends .
Advanced: What advanced techniques elucidate its interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict binding stability and conformational changes over time .
- Cryo-EM/X-Ray Crystallography: Resolve 3D structures of compound-target complexes at atomic resolution .
- FRET-Based Assays: Monitor real-time interactions in live cells .
Basic: What non-biological applications exist for this compound?
Methodological Answer:
- Material Science: Acts as a ligand for metal-organic frameworks (MOFs) or catalysts in cross-coupling reactions .
- Polymer Chemistry: Serves as a monomer for thermally stable polymers due to its rigid pyrazole core .
Advanced: How do computational methods enhance data interpretation for this compound?
Methodological Answer:
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
- Docking Studies: Identify potential binding pockets in target proteins using AutoDock Vina .
- Machine Learning: Train models on spectral databases to automate structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
